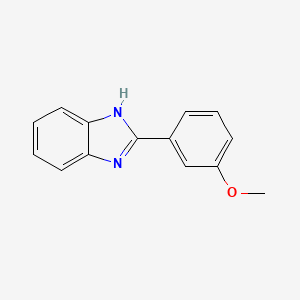

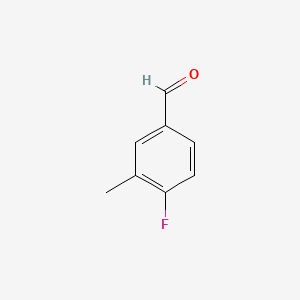

4-Fluoro-3-methylbenzaldehyde

Übersicht

Beschreibung

4-Fluoro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7FO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff field .

Molecular Structure Analysis

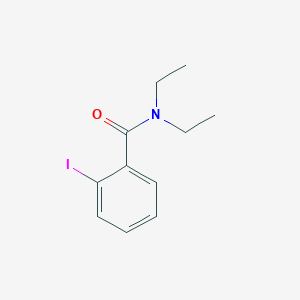

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 4th position and a methyl group at the 3rd position . The carbonyl group is attached to the benzene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.14 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 203.6±20.0 °C at 760 mmHg, and a flash point of 85.8±10.7 °C . It has one freely rotating bond, no hydrogen bond donors, and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

4-Fluoro-3-methylbenzaldehyde has been used in the synthesis of various fluoro-substituted stilbenes. These compounds, including fluorinated analogues of anticancer combretastatins, have been shown to possess potent cell growth inhibitory properties, contributing to anticancer research. Fluorinated benzaldehydes like this compound play a key role in these syntheses, offering potential in cancer treatment advancements (Lawrence et al., 2003).

Application in Microporous Polyaminals

This compound has been utilized in the synthesis of fluorinated microporous polyaminal networks. These networks show increased surface areas and are significant for their high carbon dioxide adsorption capacities, indicating potential applications in environmental technologies for gas capture and storage (Li, Zhang, & Wang, 2016).

Synthesis of Fluorinated Benzaldehydes

The synthesis of this compound and related compounds has been a topic of research. These syntheses involve various chemical reactions and are important for producing intermediates used in pharmaceuticals and other chemical industries (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).

Development of Fluorescent pH Sensors

Another application is in the development of fluorescent pH sensors. Compounds synthesized using this compound have shown potential as highly selective and sensitive fluorescent sensors for pH, which could be valuable in biological and chemical analysis (Saha et al., 2011).

Bioconversion Studies

Research has also focused on the bioconversion potential of various fungi with this compound. This research is aimed at exploring the production of novel halogenated aromatic compounds, which can have various applications in synthetic chemistry and drugdevelopment (Lauritsen & Lunding, 1998).

Synthesis of Heterocyclic Compounds

The compound has been used in synthesizing new heterocyclic systems like chromeno[3″,4″:5′,6′]pyrido[2′,3′:4,5]thieno[3,2-e]pyridine. These novel compounds, derived from this compound, have potential applications in pharmaceuticals and materials science due to their unique molecular structures (Dyachenko et al., 2020).

Antiproliferative Effects in Cancer Research

This compound derivatives have been evaluated for their antiproliferative effects, particularly in cancer research. Studies on thiosemicarbazone derivatives indicate potential in inducing apoptosis in cancer cells, suggesting a promising avenue for future cancer therapies (Rodrigues et al., 2018).

Spectroscopic Analysis and Molecular Studies

The compound has also been the subject of detailed spectroscopic analysis, contributing to the understanding of molecular structures, bonding, and electronic properties. Such studies are essential for the development of new materials and pharmaceuticals (Iyasamy, Varadharajan, & Sivagnanam, 2016).

Synthesis of Aromatic Aldehydes

Additionally, the compound is used in the synthesis of various aromatic aldehydes. These aldehydes are crucial intermediates in chemical synthesis, used in creating fragrances, flavors, and pharmaceuticals (Chaurasia et al., 2014).

Safety and Hazards

The safety data sheet indicates that 4-Fluoro-3-methylbenzaldehyde should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled in a well-ventilated area and contact with skin, eyes, and clothing should be avoided . It is harmful if inhaled and may cause respiratory irritation .

Wirkmechanismus

Target of Action

4-Fluoro-3-methylbenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff field . .

Mode of Action

It is known that the compound’s fluoroarene structure may influence its interactions with biological targets .

Biochemical Pathways

It is known that benzylic compounds can undergo reactions at the benzylic position , which could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 208 °c and density of 1.132 g/mL at 25 °C , may influence its pharmacokinetic properties.

Result of Action

As an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff field , it likely contributes to the properties and effects of the final products.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , which may affect its stability and efficacy. Additionally, its flash point is 79 °C , indicating that it can ignite under certain conditions, which could impact its safety and handling.

Eigenschaften

IUPAC Name |

4-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFKZFFVTGGEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370547 | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135427-08-6 | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)